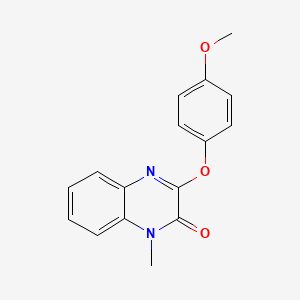

3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone

Description

3-(4-Methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone is a quinoxalinone derivative featuring a methyl group at the N1 position and a 4-methoxyphenoxy substituent at the C3 position. Quinoxalinones are nitrogen-containing heterocycles known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)21-12-9-7-11(20-2)8-10-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHJDOYDSZZVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-chloroquinoxaline.

Formation of 4-Methoxyphenoxy Intermediate: 4-Methoxyphenol is reacted with a suitable halogenating agent to form 4-methoxyphenoxy halide.

Nucleophilic Substitution: The 4-methoxyphenoxy halide is then subjected to nucleophilic substitution with 2-chloroquinoxaline to form the desired product.

The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) and solvents such as DMF or acetonitrile.

Major Products Formed

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Dihydroquinoxalinone derivatives.

Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone

The synthesis of this compound typically involves the reaction of substituted anilines with appropriate aldehydes or ketones under specific conditions. Methods may include:

- Refluxing in solvents such as acetic acid or ethanol.

- Catalytic systems that enhance yield and purity.

- Oxidative amidation techniques that have shown promise in producing quinoxaline derivatives efficiently .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated potent antimicrobial properties against various pathogens:

- Gram-positive bacteria : Significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species has been reported .

- Antiparasitic effects : The compound has shown efficacy against parasites such as Leishmania and Plasmodium, indicating its potential in treating tropical diseases .

Anticancer Properties

Recent studies have highlighted the potential of quinoxaline derivatives as anticancer agents:

- VEGFR-2 inhibition : Research indicates that compounds similar to this compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. This inhibition is crucial for preventing tumor angiogenesis .

- Cytotoxicity : In vitro assays have shown that these compounds can induce cytotoxic effects in cancer cell lines, suggesting their utility in cancer treatment protocols .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoxaline derivatives has been extensively studied to optimize their biological activities. Key findings include:

- Substituent effects : The presence of electron-donating groups, such as methoxy or hydroxyl groups, enhances the activity against various targets. Conversely, electron-withdrawing groups can diminish efficacy .

- Hydrophobic interactions : The terminal hydrophobic moieties significantly influence the compound's interaction with biological targets, impacting its overall potency .

Data Tables

Case Studies

- Antimicrobial Efficacy Study :

-

Anticancer Research :

- A series of experiments focused on the anticancer properties of quinoxaline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The study specifically noted the effectiveness of compounds with methoxy substitutions in inhibiting cell proliferation through VEGFR-2 modulation .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups: Bromophenoxy derivatives (e.g., 3-(4-bromophenoxy)-) exhibit superior aldose reductase inhibition (IC₅₀ = 11.4 nM) due to enhanced electron-withdrawing effects, which stabilize enzyme interactions. The methoxyphenoxy group, being electron-donating, may reduce potency but improve solubility .

- Hydrazino Derivatives: Compounds like 3a–f (3-hydrazino derivatives) show dual inhibition of sPLA2 and α-glucosidase, highlighting the role of nitrogen-rich substituents in targeting inflammatory enzymes .

Key Findings :

Physicochemical Properties

- Steric Effects: Bulky substituents (e.g., 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone) reduce cell permeability, whereas methoxyphenoxy balances aromaticity and steric bulk .

Biological Activity

3-(4-Methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in drug discovery.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-methoxyphenol with quinoxaline derivatives. The resulting compound has been characterized using spectroscopic techniques, confirming its structure and purity. The synthesis pathway typically includes oxidative amidation and heterocycloannulation protocols, which are essential for generating biologically active quinoxalinone derivatives .

Anticancer Activity

Recent studies have demonstrated that quinoxalinone derivatives exhibit significant anticancer properties. Specifically, this compound has shown cytotoxic effects against various cancer cell lines, including colorectal cancer (CRC) cells. The mechanism of action is believed to involve the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are implicated in tumor progression and metabolic reprogramming in cancer cells .

Table 1: Cytotoxicity Data of Quinoxalinone Derivatives

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 96.19 ± 5.39 | COX-2 |

| Other derivative (6d) | 99.02 ± 5.09 | COX-2 |

| Diclofenac | 0.53 ± 0.04 | COX-2 |

The structure-activity relationship (SAR) analyses indicated that the presence of electron-withdrawing groups on the phenyl ring enhances the inhibitory activity against COX-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Studies

A study conducted on a series of quinoxaline derivatives, including this compound, revealed promising results in vitro against CRC cell lines HCT-116 and LoVo. The study highlighted that compounds with methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Another investigation into the antiplasmodial properties showed that similar quinoxaline derivatives could effectively target Plasmodium falciparum, indicating a potential for developing new antimalarial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By targeting enzymes like COX-2 and LDHA, the compound disrupts cancer cell metabolism.

- Antibacterial Mechanisms : The compound interferes with bacterial growth by inhibiting critical pathways involved in cell wall synthesis.

- Targeting Apicoplast : For antimalarial activity, it has been suggested that these compounds may target the apicoplast in Plasmodium species, leading to effective parasite clearance .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone, and what intermediates are critical?

- Methodology : The compound is synthesized via multi-step reactions, often starting with condensation of o-phenylenediamine with glyoxilic acid to form the quinoxalinone core . Subsequent functionalization involves nucleophilic substitution or coupling reactions. For example, introducing the 4-methoxyphenoxy group may involve reacting a brominated or chlorinated quinoxalinone intermediate with 4-methoxyphenol under basic conditions . Key intermediates include 3-chloroquinoxalin-2(1H)-ones, which enable regioselective phenoxy substitutions .

Q. What analytical techniques are essential for characterizing quinoxalinone derivatives?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with shifts (δ) indicating substituent effects (e.g., methoxy groups at ~3.8 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .

- HPLC : Purity assessment (>98% purity is typical) .

- Melting Point Analysis : Validates crystallinity and compound stability .

Q. How are antibacterial activities of quinoxalinone derivatives evaluated in vitro?

- Methodology :

- Bacterial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are tested .

- Reference Standards : Ofloxacin or ciprofloxacin serve as positive controls .

- MIC Determination : Minimum inhibitory concentrations are measured using broth microdilution assays .

Advanced Research Questions

Q. What structural modifications enhance P-glycoprotein (Pgp) antagonism in quinoxalinone derivatives?

- Methodology :

- Side-Chain Engineering : Phenoxy groups with electron-withdrawing substituents (e.g., nitro, bromo) improve Pgp inhibition .

- Ether Spacers : A 3-phenoxy side chain with a methylene spacer optimizes binding to Pgp’s hydrophobic pocket .

- SAR Validation : Cytotoxicity assays in drug-resistant cell lines (e.g., NCI/ADR) compare IC values of analogs .

Q. How do computational methods like DFT contribute to understanding quinoxalinone reactivity?

- Methodology :

- Electronic Property Analysis : DFT calculations predict HOMO-LUMO gaps and charge distribution, explaining nucleophilic/electrophilic sites .

- Conformational Studies : Optimized geometries reveal steric effects of substituents (e.g., 4-methoxyphenoxy orientation) .

- Docking Simulations : Molecular docking with targets (e.g., aldose reductase) identifies key interactions (e.g., hydrogen bonding with C=O groups) .

Q. What experimental design considerations are critical for in vivo neuroactivity studies of quinoxalinone derivatives?

- Methodology :

- Animal Models : Wistar rats are used for anxiety/depression models (e.g., forced swim test) .

- Dosing Protocols : Intraperitoneal administration (1–2 mg/kg) with vehicle controls (e.g., DMSO/saline) .

- Behavioral Endpoints : Latency to immobility (depression) or open-field exploration (anxiety) are quantified .

- Ethical Compliance : Adherence to NIH guidelines for humane endpoints and sample sizes (n ≥ 5/group) .

Q. How do substituents on the quinoxalinone core influence antioxidant activity?

- Methodology :

- ROS Scavenging Assays : DPPH or ABTS radical quenching quantifies antioxidant capacity .

- Electron-Donating Groups : Methoxy or hydroxy substituents enhance activity by stabilizing radical intermediates .

- Comparative Studies : IC values of analogs (e.g., 3-phenyl vs. 3-methoxy derivatives) identify optimal substitutions .

Methodological Challenges and Solutions

Q. How can low yields in quinoxalinone cyclization reactions be addressed?

- Solutions :

- Catalyst Optimization : Tetra-n-butylammonium bromide improves reaction efficiency in DMF .

- Solvent Screening : Polar aprotic solvents (e.g., n-butanol) enhance cyclization kinetics .

- Temperature Control : Reflux conditions (100–120°C) balance reaction rate and byproduct formation .

Q. What strategies validate target engagement in quinoxalinone-based enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Direct measurement of aldose reductase inhibition using DL-glyceraldehyde as a substrate .

- Kinetic Analysis : Lineweaver-Burk plots determine inhibition mode (competitive vs. non-competitive) .

- Mutagenesis Studies : Site-directed mutagenesis of active-site residues (e.g., Tyr48 in aldose reductase) confirms binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.